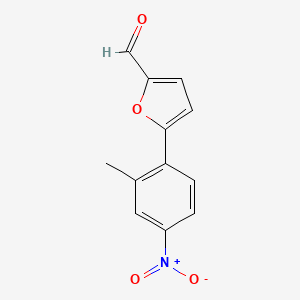

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Description

BenchChem offers high-quality 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOFZGVRTYRGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346849 | |

| Record name | 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329222-70-0 | |

| Record name | 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the versatile chemical intermediate, 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde, utilizing the robust and efficient Suzuki-Miyaura cross-coupling reaction. This document details the established experimental protocol, discusses potential optimization strategies, and provides key data for the characterization of the starting materials and the target molecule.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. Its broad functional group tolerance, mild reaction conditions, and commercial availability of reagents make it a favored method in the pharmaceutical and materials science industries. The target molecule, 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde, is a valuable building block in medicinal chemistry due to its combination of a reactive aldehyde, a furan core, and a substituted nitrophenyl moiety, which can be further functionalized.

This guide will focus on the palladium-catalyzed coupling of (5-formylfuran-2-yl)boronic acid with 1-bromo-2-methyl-4-nitrobenzene.

Reaction Overview and Mechanism

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. It involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Experimental Protocol

The following protocol for the synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is based on established literature procedures.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 1-Bromo-2-methyl-4-nitrobenzene | 5344-78-5 | 216.04 |

| (5-Formylfuran-2-yl)boronic acid | 27329-70-0 | 139.90 |

| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |

| 1,2-Dimethoxyethane (DME) | 110-71-4 | 90.12 |

| Ethanol (EtOH) | 64-17-5 | 46.07 |

| Water (H₂O) | 7732-18-5 | 18.02 |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |

| Silica Gel (for column chromatography) | 7631-86-9 | - |

Reaction Procedure

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2-methyl-4-nitrobenzene (926 µmol, 1.0 equiv), (5-formylfuran-2-yl)boronic acid (1.11 mmol, 1.2 equiv), and potassium carbonate (1.85 mmol, 2.0 equiv).

-

Add 1,2-dimethoxyethane (2 mL), ethanol (1 mL), and water (1 mL).

-

Bubble nitrogen gas through the mixture for 15 minutes to ensure an inert atmosphere.

-

Add bis(triphenylphosphine)palladium(II) dichloride (92.6 µmol, 0.1 equiv) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification

Purify the crude product by silica gel column chromatography. While the specific eluent system was not detailed in the primary source, a common starting point for the purification of similar 5-arylfuran-2-carbaldehydes is a gradient elution with a mixture of petroleum ether and ethyl acetate. It is recommended to first determine the optimal eluent system using TLC analysis.

Quantitative Data Summary

| Parameter | Value |

| Yield | 38.3% |

| Reactants | |

| 1-Bromo-2-methyl-4-nitrobenzene (200 mg) | |

| (5-Formylfuran-2-yl)boronic acid (155 mg) | |

| Catalyst | Pd(PPh₃)₂Cl₂ (65 mg) |

| Base | K₂CO₃ (256 mg) |

| Solvent | DME:EtOH:H₂O (2:1:1, 4 mL) |

| Reaction Time | 8 hours |

| Temperature | Reflux |

Characterization Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.7 (s, 1H, -CHO)

-

δ 8.3-8.1 (m, 2H, Ar-H)

-

δ 7.7-7.5 (m, 1H, Ar-H)

-

δ 7.4 (d, 1H, furan-H)

-

δ 7.0 (d, 1H, furan-H)

-

δ 2.5 (s, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 178 (-CHO)

-

δ 155-150 (Ar-C, furan-C)

-

δ 148 (Ar-C-NO₂)

-

δ 135-120 (Ar-C, furan-C)

-

δ 20 (-CH₃)

-

-

Mass Spectrometry (EI):

-

Expected [M]⁺ at m/z = 231.05

-

Potential Optimization Strategies

The reported yield of 38.3% suggests room for optimization. Based on the broader Suzuki-Miyaura coupling literature, the following modifications could be explored to potentially improve the reaction efficiency:

-

Catalyst and Ligand:

-

Alternative Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃, or palladium-on-carbon (Pd/C) could be tested.

-

Ligand Variation: The use of more electron-rich and bulky phosphine ligands, such as SPhos, XPhos, or RuPhos, has been shown to improve the efficiency of challenging Suzuki couplings. N-heterocyclic carbene (NHC) ligands are also a viable alternative.

-

-

Base:

-

Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the transmetalation step and improve yields, particularly with less reactive boronic acids.

-

-

Solvent System:

-

Anhydrous solvents such as dioxane or toluene are often used in Suzuki couplings and may offer better results. The inclusion of a phase-transfer catalyst in biphasic systems can also be beneficial.

-

-

Reaction Temperature:

-

While the reported protocol uses reflux, carefully controlled heating, potentially at a lower temperature for a longer duration, might minimize side reactions and improve the yield.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

Conclusion

The Suzuki-Miyaura coupling provides a direct and effective route for the synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde. The detailed protocol presented in this guide serves as a solid foundation for its preparation. For researchers and drug development professionals, further optimization of the reaction conditions, particularly the catalyst system and base, holds the potential for significantly improving the yield and efficiency of this valuable synthetic transformation. The predicted characterization data can aid in the identification and analysis of the final product.

Alternative Synthetic Pathways to 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various alternative synthetic routes to 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde, a key intermediate in medicinal chemistry and materials science. The following sections provide a comparative analysis of established and potential methodologies, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways.

Executive Summary

The synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde can be effectively achieved through several strategic approaches. This guide details four primary methodologies: Suzuki-Miyaura coupling, Meerwein arylation, Vilsmeier-Haack formylation, and Negishi (organozinc) coupling. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability. The Suzuki-Miyaura coupling stands out as a highly efficient and well-documented method. Meerwein arylation provides a classical alternative, while the Vilsmeier-Haack and Negishi coupling routes offer additional strategic options for constructing the target molecule.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the described synthetic routes, allowing for a direct comparison of their efficiencies.

| Synthetic Route | Key Starting Materials | Catalyst/Reagent | Solvent System | Reaction Conditions | Yield (%) |

| Suzuki-Miyaura Coupling | 1-bromo-4-methyl-2-nitrobenzene, (5-formylfuran-2-yl)boronic acid | Pd(PPh₃)₂Cl₂ | Dimethoxyethane, Ethanol, Water | Reflux, 8h | ~38%[1] |

| Meerwein Arylation | 2-Methyl-4-nitroaniline, Furan-2-carbaldehyde | NaNO₂, HCl, CuCl₂ | Acetone, Water | 0-5°C to RT | Not reported for target, but a viable route |

| Vilsmeier-Haack Formylation | 2-(2-Methyl-4-nitrophenyl)furan | POCl₃, DMF | Dichloromethane | 0°C to RT, 12h | High yields are typical for this reaction |

| Negishi (Organozinc) Coupling | 5-bromo-2-furaldehyde, (2-Methyl-4-nitrophenyl)zinc halide | Pd(0) catalyst | THF | Room Temperature | Good to excellent yields are common |

Synthetic Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This is a highly effective method for the synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde.

Experimental Protocol:

-

To a reaction vessel, add 1-bromo-4-methyl-2-nitrobenzene (1.0 eq.), (5-formylfuran-2-yl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add a solvent mixture of dimethoxyethane, ethanol, and water (e.g., 2:1:1 v/v/v).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.1 eq.).[1]

-

Heat the reaction mixture to reflux and stir for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.[1]

Synthetic Route 2: Meerwein Arylation

The Meerwein arylation is a classic organic reaction involving the copper-catalyzed addition of an aryl diazonium salt to an electron-deficient alkene or heterocycle. This method can be adapted for the synthesis of the target molecule.

Experimental Protocol:

-

Dissolve 2-methyl-4-nitroaniline (1.0 eq.) in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq.) dropwise to form the diazonium salt.

-

In a separate vessel, dissolve furan-2-carbaldehyde (1.2 eq.) in acetone.

-

To the furan-2-carbaldehyde solution, add a catalytic amount of copper(II) chloride.

-

Slowly add the freshly prepared diazonium salt solution to the furan-2-carbaldehyde mixture, maintaining the temperature between 20-30°C.

-

Stir the reaction mixture for several hours at room temperature.

-

The resulting precipitate can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.

Synthetic Route 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This two-step approach involves the initial synthesis of the 2-arylfuran precursor, followed by formylation.

References

Spectroscopic Characterization of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde, a compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on the analysis of structurally related compounds and provides detailed experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

While direct experimental spectra for 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde are not widely available in the literature, the following tables summarize the predicted quantitative data derived from closely related analogs, such as 5-(4-nitrophenyl)furan-2-carbaldehyde and other substituted furan derivatives. These predictions serve as a benchmark for the characterization of this molecule.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.70 | s | 1H | Aldehydic proton (-CHO) |

| ~8.15 | d | 1H | Phenyl proton (H-3') |

| ~8.05 | dd | 1H | Phenyl proton (H-5') |

| ~7.80 | d | 1H | Phenyl proton (H-6') |

| ~7.40 | d | 1H | Furan proton (H-3) |

| ~7.00 | d | 1H | Furan proton (H-4) |

| ~2.60 | s | 3H | Methyl proton (-CH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | Aldehydic carbon (-CHO) |

| ~155.0 | Furan carbon (C-5) |

| ~152.0 | Furan carbon (C-2) |

| ~148.0 | Phenyl carbon (C-4') |

| ~138.0 | Phenyl carbon (C-2') |

| ~135.0 | Phenyl carbon (C-1') |

| ~130.0 | Phenyl carbon (C-6') |

| ~125.0 | Phenyl carbon (C-5') |

| ~122.0 | Phenyl carbon (C-3') |

| ~121.0 | Furan carbon (C-3) |

| ~112.0 | Furan carbon (C-4) |

| ~20.0 | Methyl carbon (-CH₃) |

Solvent: CDCl₃

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H stretch |

| ~1680 | Strong | Aldehydic C=O stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1520, ~1340 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1470 | Medium | Furan ring C=C stretch |

| ~1020 | Medium | Furan ring C-O-C stretch |

Table 4: Predicted UV-Vis Data

| λmax (nm) | Solvent | Assignment |

| ~350-380 | Ethanol | π → π* transition |

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~231 | [M]⁺ (Molecular ion) |

| ~230 | [M-H]⁺ |

| ~201 | [M-NO]⁺ |

| ~185 | [M-NO₂]⁺ |

Experimental Protocols

The following protocols are based on established methods for the synthesis and spectroscopic analysis of similar furan derivatives and can be adapted for 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde.

Synthesis

A plausible synthesis route for 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is via a Suzuki coupling reaction.[1]

Materials:

-

1-bromo-2-methyl-4-nitrobenzene

-

(5-formylfuran-2-yl)boronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Dimethoxyethane

-

Ethanol

-

Water

Procedure:

-

In a reaction flask, combine 1-bromo-2-methyl-4-nitrobenzene, (5-formylfuran-2-yl)boronic acid, Pd(PPh₃)₂Cl₂, and K₂CO₃.

-

Add a solvent mixture of dimethoxyethane, ethanol, and water.

-

Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 300 or 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a spectral width of 0-10 ppm.

-

¹³C NMR: Acquire the spectrum with a spectral width of 0-200 ppm.

-

2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

2.2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent like ethanol and dilute to a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

-

Data Acquisition: Record the spectrum over a wavelength range of 200-800 nm, using the pure solvent as a blank.

2.2.4 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for instance, with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of the target compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

A Technical Guide to the Spectroscopic Characterization of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectroscopic data, experimental protocols, and synthesis workflow for the characterization of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde. This compound is of interest in medicinal chemistry due to the established biological activities of the nitrophenylfuran scaffold.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data for 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.7 - 9.8 | s | - |

| Furan-H3 | 7.4 - 7.5 | d | ~3.7 |

| Furan-H4 | 7.2 - 7.3 | d | ~3.7 |

| Phenyl-H3 | 8.2 - 8.3 | d | ~2.5 |

| Phenyl-H5 | 8.1 - 8.2 | dd | ~8.5, 2.5 |

| Phenyl-H6 | 7.5 - 7.6 | d | ~8.5 |

| Methyl-H | 2.6 - 2.7 | s | - |

Table 2: Predicted ¹³C NMR Data for 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 177 - 178 |

| Furan-C2 | 153 - 154 |

| Furan-C5 | 158 - 159 |

| Furan-C3 | 125 - 126 |

| Furan-C4 | 112 - 113 |

| Phenyl-C1 | 134 - 135 |

| Phenyl-C2 | 138 - 139 |

| Phenyl-C3 | 123 - 124 |

| Phenyl-C4 | 148 - 149 |

| Phenyl-C5 | 128 - 129 |

| Phenyl-C6 | 131 - 132 |

| Methyl-C | 20 - 21 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde.

Synthesis Protocol: Suzuki Coupling

A common and effective method for the synthesis of this compound is the Suzuki coupling reaction.

Diagram of the Synthesis Workflow

Mass Spectrometry Analysis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is a complex organic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its structure and fragmentation behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various research and development settings. This technical guide provides a detailed overview of the predicted mass spectrometry analysis of this compound, based on established fragmentation patterns of structurally related molecules. Due to the absence of publicly available mass spectrometry data for 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde, this guide will focus on a predictive analysis utilizing data from similar nitrophenyl-furan derivatives.

Predicted Mass Spectrometry Data

The mass spectral data for 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is predicted based on the fragmentation patterns of similar compounds, including nitrophenyl derivatives and furan-2-carbaldehydes. The expected molecular ion and major fragment ions are summarized in the table below.

| Predicted Fragment | m/z (Nominal) | Proposed Structure |

| [M]⁺ | 231 | Molecular Ion |

| [M-H]⁺ | 230 | Loss of a hydrogen radical |

| [M-NO₂]⁺ | 185 | Loss of a nitro radical |

| [M-CHO]⁺ | 202 | Loss of the formyl radical |

| [C₇H₇]⁺ | 91 | Tropylium ion |

| [C₆H₄NO₂]⁺ | 122 | Nitrophenyl cation |

| [C₅H₃O-CHO]⁺ | 95 | Furan-2-carbonyl cation |

Predicted Fragmentation Pathways

The fragmentation of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde under electron ionization (EI) is expected to proceed through several key pathways initiated by the removal of an electron to form the molecular ion [M]⁺. The presence of the nitro group, the methyl-substituted phenyl ring, and the furan-2-carbaldehyde moiety will govern the subsequent fragmentation steps.

A primary fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) as a radical, leading to a significant peak at [M-46]⁺. Another characteristic fragmentation is the loss of the formyl radical (-CHO) from the carbaldehyde group, resulting in a fragment at [M-29]⁺. Cleavage of the bond between the furan and phenyl rings can also occur, leading to ions corresponding to the nitrophenyl and furan moieties. Further fragmentation of the substituted phenyl ring can produce the stable tropylium ion.

Experimental Protocols

A detailed methodology for the mass spectrometry analysis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is provided below. This protocol is designed to be a starting point for researchers and can be adapted based on the specific instrumentation available.

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde and dissolve it in 1 mL of a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane.

-

Dilution: Perform serial dilutions to achieve a final concentration suitable for the mass spectrometer being used, typically in the range of 1-10 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before introduction into the instrument.

Instrumentation and Analysis

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electron Ionization (EI) is a suitable technique for this compound to induce fragmentation and obtain a detailed mass spectrum.

-

Inlet System: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

GC Conditions (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

-

Mass Spectrometer Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 50-500.

-

Scan Rate: 2 scans/second.

-

Data Analysis

The acquired mass spectrum should be analyzed to identify the molecular ion peak and the major fragment ions. The accurate mass measurements should be used to confirm the elemental composition of the parent molecule and its fragments. The fragmentation pattern should be compared with the predicted pathways and with spectral libraries for confirmation.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted logical workflow for the mass spectrometry analysis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde.

Caption: Experimental Workflow Diagram.

The following diagram illustrates the predicted fragmentation pathway of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde.

Caption: Predicted Fragmentation Pathway.

Physical and chemical properties of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related analogs, particularly 5-(4-nitrophenyl)furan-2-carbaldehyde and other nitrophenylfuran isomers, to provide a comparative context for researchers. The guide covers the synthesis, characterization, and potential therapeutic applications of this class of compounds, with a focus on their antimicrobial and anticancer activities. Detailed experimental protocols and proposed mechanisms of action are also discussed.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities.[1] Derivatives of 5-aryl-furan-2-carbaldehyde, in particular, have been investigated for their potential as antimicrobial and antitumor agents.[1] The introduction of a nitrophenyl group at the 5-position of the furan ring can significantly influence the compound's biological activity. The nitro group is a key pharmacophore in many antimicrobial drugs, where its enzymatic reduction within target cells leads to the formation of cytotoxic reactive nitrogen species.[2][3] This guide focuses specifically on 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde, a derivative with potential for further investigation in drug discovery and development.

Chemical and Physical Properties

Compound Identification

| Property | 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde | 5-(4-Nitrophenyl)furan-2-carbaldehyde |

| IUPAC Name | 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde | 5-(4-nitrophenyl)furan-2-carbaldehyde[4] |

| Synonyms | Not available | 5-(4-Nitrophenyl)furfural, 5-(p-Nitrophenyl)furfural[4] |

| CAS Number | Not available | 7147-77-5[4] |

| Molecular Formula | C12H9NO4 | C11H7NO4[4] |

| Molecular Weight | 231.21 g/mol | 217.18 g/mol [4] |

Physicochemical Properties (of Analogs)

The following table summarizes the available physicochemical data for isomers of 5-(nitrophenyl)furan-2-carbaldehyde. This comparative data is essential for estimating the properties of the 2-methyl-4-nitro derivative.

| Property | 5-(2-Nitrophenyl)furan-2-carbaldehyde | 5-(3-Nitrophenyl)furan-2-carbaldehyde | 5-(4-Nitrophenyl)furan-2-carbaldehyde |

| Melting Point (°C) | Not available | Not available | 204-206[5] |

| Boiling Point (°C) | Not available | Not available | Not available |

| Solubility | Not available | Not available | Slightly soluble in DMSO and Ethyl Acetate (when heated)[6] |

| Standard Enthalpy of Sublimation (kJ/mol at 298.15 K) | 118.5 ± 2.0[7] | 120.9 ± 1.8[7] | 124.8 ± 1.9[7] |

| Standard Enthalpy of Formation (crystalline, kJ/mol at 298.15 K) | -110.1 ± 6.2[7] | -138.3 ± 6.1[7] | -142.1 ± 6.0[7] |

Experimental Protocols

Synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

A general procedure for the synthesis of 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde has been described and involves a Suzuki coupling reaction.[8]

Materials:

-

1-bromo-4-methyl-2-nitrobenzene

-

(5-formylfuran-2-yl)boronic acid

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh3)2Cl2]

-

Potassium carbonate (K2CO3)

-

Dimethoxyethane (DME)

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction vessel, combine 1-bromo-4-methyl-2-nitrobenzene (926 µmol), (5-formylfuran-2-yl)boronic acid (1.11 mmol), and potassium carbonate (1.85 mmol).[8]

-

Add a solvent mixture of dimethoxyethane (2 mL), ethanol (1 mL), and water (1 mL).[8]

-

To the mixture, add dichlorobis(triphenylphosphine)palladium(II) (92.6 µmol).[8]

-

The reaction mixture is then typically heated under an inert atmosphere until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography or recrystallization.

General Protocol for Characterization

The characterization of novel 5-aryl-furan-2-carbaldehyde derivatives typically involves a combination of spectroscopic techniques to confirm the structure and purity of the synthesized compound.[1]

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker Avance 400 MHz)

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Shimadzu FT-IR 157)

-

Mass Spectrometer (e.g., SHIMADZU LCMS-8030)

-

Melting Point Apparatus

Procedures:

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record the ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon framework of the molecule. For 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde, one would expect to see signals corresponding to the aldehyde proton, the furan ring protons, the aromatic protons on the nitrophenyl ring, and the methyl group protons.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of the compound, for example, as a KBr pellet.

-

Record the IR spectrum.

-

Identify characteristic absorption bands for the functional groups present, such as the C=O stretch of the aldehyde, the C-NO₂ stretches of the nitro group, and the C-H stretches of the aromatic and furan rings.

-

-

Mass Spectrometry (MS):

-

Analyze the compound using a mass spectrometer to determine its molecular weight.

-

The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

-

-

Melting Point Determination:

-

Determine the melting point of the purified solid product using a melting point apparatus. A sharp melting point range is indicative of a pure compound.

-

Biological Activity and Potential Applications

While specific biological data for 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is scarce, the broader class of nitrofuran derivatives has well-documented biological activities.

Antimicrobial Activity

Nitrofuran compounds are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10] The mechanism of action is believed to involve the enzymatic reduction of the nitro group by bacterial nitroreductases to form highly reactive and cytotoxic intermediates.[2][10] These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death.[9] It is plausible that 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde would exhibit similar antibacterial properties.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(4-Nitrophenyl)-2-furaldehyde | 7147-77-5 [chemicalbook.com]

- 6. 5-(4-Nitrophenyl)-2-furaldehyde - Safety Data Sheet [chemicalbook.com]

- 7. Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-(2-METHYL-4-NITROPHENYL)-2-FURALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Emergence of a Novel Furan Derivative: A Technical Guide to the First Synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

For researchers, scientists, and professionals in drug development, the discovery and synthesis of novel heterocyclic compounds are of paramount importance. This document provides a comprehensive technical overview of the first reported synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde, a compound with potential applications in medicinal chemistry. This guide details the synthetic pathway, experimental protocols, and characterization data, presented in a clear and accessible format to support further research and development.

Introduction

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is a substituted aryl furan derivative. The furan ring is a common scaffold in many biologically active compounds, and its substitution with a nitrophenyl group suggests potential for various pharmacological activities. The first documented synthesis of this compound was reported by Yuan, X. et al. in a 2022 publication in the journal Bioorganic and Medicinal Chemistry. The synthesis was achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

First Synthesis: A Suzuki-Miyaura Coupling Approach

The inaugural synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde was accomplished by coupling 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid. This reaction utilizes a palladium catalyst and a base to facilitate the formation of a new carbon-carbon bond between the furan and phenyl rings.

The general reaction scheme is as follows:

Purity assessment of synthesized 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

An In-Depth Technical Guide on the Purity Assessment of Synthesized 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Introduction

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is a complex organic molecule featuring a furan ring substituted with both a nitrophenyl group and a carbaldehyde (aldehyde) functional group. As a functionalized aromatic aldehyde, this compound serves as a critical building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of reactive aldehyde and nitro groups, along with the heterocyclic furan core, makes it a versatile intermediate for various chemical transformations.

For researchers, scientists, and drug development professionals, ensuring the high purity of such intermediates is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final product, introduce toxicological risks, and complicate the interpretation of biological or material science data. This guide provides a comprehensive overview of the analytical methodologies required for a robust purity assessment of synthesized 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde.

Synthesis Route and Potential Impurities

The most common and direct method for synthesizing 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction typically involves the coupling of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid.[1] Understanding the synthesis pathway is crucial for predicting potential process-related impurities.

Common Process-Related Impurities:

-

Starting Materials : Unreacted 1-bromo-4-methyl-2-nitrobenzene and (5-formylfuran-2-yl)boronic acid.

-

Homocoupling Products : Byproducts formed from the self-coupling of the starting materials, such as biphenyl derivatives from the aryl halide or furan dimers from the boronic acid.[4][5]

-

Protodeboronation Product : The boronic acid group can be replaced by a hydrogen atom, leading to the formation of furfural.[5]

-

Catalyst Residues : Residual palladium from the catalyst.

-

Solvent and Base Residues : Trace amounts of solvents (e.g., dimethoxyethane, ethanol) and the inorganic base used in the reaction.

Comparative Analysis of Purity Assessment Techniques

A multi-technique approach is essential for a comprehensive purity assessment. While chromatographic methods provide quantitative purity, spectroscopic techniques are indispensable for structural confirmation and identification of impurities.[6]

| Technique | Principle | Application for Target Compound | Advantages | Limitations |

| HPLC (UV-Vis) | Differential partitioning between a stationary and mobile phase. | Primary method for purity determination and quantification of organic impurities. | High resolution, high sensitivity, excellent for non-volatile compounds, well-established for furan derivatives.[7][8] | Requires a reference standard for accurate quantification. |

| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation of the main component and identification of impurities. Quantitative NMR (qNMR) for purity without a specific reference standard.[6][9] | Provides detailed structural information, can be quantitative (qNMR), non-destructive. | Lower sensitivity compared to HPLC for trace impurities, complex spectra can be difficult to interpret. |

| LC-MS | HPLC separation followed by mass analysis. | Identification of unknown impurities by providing molecular weight and fragmentation data.[6] | High sensitivity and specificity for impurity identification. | Quantification can be complex and may not be as accurate as HPLC-UV without specific validation. |

| Melting Point | Temperature range of solid-to-liquid phase transition. | Preliminary, qualitative assessment of purity. | Fast, simple, and inexpensive. | A sharp melting point is an indicator, but not definitive proof, of high purity. Not suitable for quantification. |

| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Confirmation of key functional groups (aldehyde C=O, nitro NO₂, C-O-C). | Fast, provides a characteristic molecular "fingerprint".[6] | Not suitable for quantifying impurities, especially isomers. |

| Elemental Analysis | Combustion of the sample to determine the percentage composition of C, H, N. | Confirms the empirical formula of the synthesized compound. | Provides fundamental confirmation of elemental composition. | Does not detect impurities with the same elemental composition (isomers). |

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde.

Table 2: HPLC Method Parameters

| Parameter | Specification |

| Column | C18, 4.6 mm x 150 mm, 3.5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 310 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Procedure:

-

Standard Solution Preparation : Accurately weigh approximately 5 mg of the reference standard and dissolve it in the diluent in a 50 mL volumetric flask. This yields a concentration of about 100 µg/mL.

-

Sample Solution Preparation : Prepare the synthesized sample in the same manner as the standard solution to achieve a similar concentration.

-

Filtration : Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[10]

-

Analysis : Inject a blank (diluent) first to ensure a clean baseline. Subsequently, inject the standard and sample solutions.

-

Data Processing : Determine the retention time of the main peak from the standard chromatogram. In the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks to determine purity.

Purity Calculation (%):

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural verification and to detect impurities that may not be resolved by HPLC.

Procedure:

-

Sample Preparation : Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition :

-

Acquire a proton NMR spectrum.

-

Expected Signals : Look for signals corresponding to the aldehyde proton (~9.5-10.0 ppm), aromatic protons on both the phenyl and furan rings (~7.0-8.5 ppm), furan protons (~6.5-7.5 ppm), and the methyl group protons (~2.5 ppm).

-

-

¹³C NMR Acquisition :

-

Data Analysis :

-

Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in the structure.

-

Compare the observed chemical shifts with literature values for similar structures or with predicted spectra.[2][9]

-

Examine the spectrum for small peaks that do not correspond to the target molecule; these indicate impurities.

-

Overall Purity Assessment Workflow

A systematic workflow ensures that all aspects of purity are thoroughly evaluated before the compound is approved for downstream applications.

Conclusion

The purity assessment of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde requires a rigorous and multi-faceted analytical approach. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for quantitative analysis of purity and detection of organic impurities. This must be complemented by spectroscopic methods, particularly NMR for definitive structural confirmation and Mass Spectrometry for impurity identification. By following the detailed protocols and systematic workflow outlined in this guide, researchers can confidently establish the purity of their synthesized material, ensuring the reliability and reproducibility of their scientific outcomes.

References

- 1. 5-(2-METHYL-4-NITROPHENYL)-2-FURALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. lcms.cz [lcms.cz]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

Solubility Profile of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the organic compound 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde. Due to a lack of specific quantitative solubility data in published literature for this exact molecule, this document curates qualitative solubility information based on structurally similar compounds and outlines a comprehensive experimental protocol for its precise determination.

Introduction to 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is a substituted furan derivative. The presence of a nitro group and a phenyl ring suggests that it is a relatively non-polar molecule, which significantly influences its solubility in various laboratory solvents. Compounds of this class are of interest in medicinal chemistry and materials science. For instance, derivatives of 5-(4-nitrophenyl)-2-furaldehyde have been explored for their potential as antibacterial and fungistatic agents[1]. The synthesis of 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde has been described, and it is noted for its utility in preparing potential fluorinated anti-MRSA thiazolidinone derivatives with antibacterial and antitubercular activity[2].

Predicted Solubility in Common Laboratory Solvents

Based on the physicochemical properties of analogous compounds like 5-(4-nitrophenyl)furfural and 5-(4-Nitrophenyl)-2-furaldehyde, a qualitative solubility profile for 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde can be predicted. Generally, such compounds exhibit poor aqueous solubility and are more soluble in organic solvents. A safety data sheet for the related compound 5-(4-Nitrophenyl)-2-furaldehyde indicates it is slightly soluble in heated dimethyl sulfoxide (DMSO) and ethyl acetate[3]. Another analog, 5-(4-nitrophenyl)furfural, is reported to be soluble in organic solvents such as ethanol, methanol, and chloroform, while being insoluble in water.

The following table summarizes the expected qualitative solubility of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Insoluble / Very Low | The molecule is predominantly non-polar due to the aromatic rings and methyl group. |

| Methanol | Soluble | Polar protic solvent, likely to dissolve the compound. |

| Ethanol | Soluble | Polar protic solvent, likely to dissolve the compound. A synthesis procedure for the target compound utilizes ethanol as part of the solvent system[4]. |

| Acetone | Soluble | Polar aprotic solvent, effective for many organic compounds. |

| Ethyl Acetate | Soluble | Moderately polar solvent, expected to dissolve the compound. The analog 5-(4-Nitrophenyl)-2-furaldehyde is slightly soluble in heated ethyl acetate[3]. |

| Dichloromethane | Soluble | Non-polar solvent, likely to be effective. |

| Chloroform | Soluble | Non-polar solvent, likely to be effective. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, known to dissolve a wide range of organic compounds. The analog 5-(4-Nitrophenyl)-2-furaldehyde is slightly soluble in heated DMSO[3]. |

| Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent, likely to be a good solvent. |

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

To obtain quantitative solubility data, the equilibrium shake-flask method is a reliable and widely used technique. The following protocol provides a detailed methodology for determining the solubility of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde in various solvents.

Materials:

-

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Shake the mixtures for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

References

- 1. 5-(4-Nitrophenyl)-2-furaldehyde | 7147-77-5 [chemicalbook.com]

- 2. 5-(2-METHYL-4-NITROPHENYL)-2-FURALDEHYDE | 329222-70-0 [chemicalbook.com]

- 3. 5-(4-Nitrophenyl)-2-furaldehyde - Safety Data Sheet [chemicalbook.com]

- 4. 5-(2-METHYL-4-NITROPHENYL)-2-FURALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel chalcones derived from 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde and various substituted acetophenones. The synthesis is achieved through the Claisen-Schmidt condensation, a robust and versatile base-catalyzed reaction. These protocols are intended for researchers in medicinal chemistry and drug development, offering a straightforward methodology to generate a library of furan-containing chalcones for further biological evaluation. Chalcones are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids and are known for their wide range of pharmacological activities.[1]

Introduction

Chalcones, or (E)-1,3-diaryl-2-propen-1-ones, are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is responsible for the diverse biological activities exhibited by this class of compounds, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The incorporation of heterocyclic rings, such as furan, into the chalcone backbone can significantly modulate these biological activities.

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones.[1] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone. This document outlines two primary protocols for the synthesis of chalcones from 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde: a traditional method using an alcoholic solvent and a solvent-free "green" chemistry approach.

General Reaction Scheme

The synthesis of the target chalcones proceeds via a base-catalyzed Claisen-Schmidt condensation as depicted below:

Reactants: 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde and a substituted acetophenone. Catalyst: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH). Solvent: Ethanol (Protocol 1) or solvent-free (Protocol 2). Product: (E)-1-(Substituted-phenyl)-3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)prop-2-en-1-one.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the synthesis of the target chalcones.

Protocol 1: Base-Catalyzed Condensation in Ethanol

This is a standard and widely used method for chalcone synthesis.

Materials and Reagents:

-

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

-

Substituted Acetophenones (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone, 4'-nitroacetophenone)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl, 10% aqueous solution)

-

Ethyl Acetate (for TLC)

-

Hexane (for TLC)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 5 mmol) of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde and the selected substituted acetophenone in ethanol (20-30 mL).

-

Reaction Initiation: Cool the mixture in an ice bath with continuous stirring. Prepare a solution of KOH or NaOH (e.g., 10 mmol in 5 mL of water) and add it dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature is maintained below 25°C.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a precipitate often indicates product formation. Reaction times can range from 4 to 24 hours depending on the reactivity of the substrates.

-

Product Isolation (Work-up): Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 100 g). If a precipitate forms, it can be collected by vacuum filtration. If the product remains dissolved, slowly acidify the solution with dilute HCl to a neutral pH (~7), which should induce precipitation.

-

Purification: Wash the collected crude product thoroughly with cold water to remove any inorganic impurities. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Synthesis using Grinding

This "green chemistry" approach reduces the use of organic solvents and can lead to shorter reaction times and simpler work-up.

Materials and Reagents:

-

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

-

Substituted Acetophenone

-

Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Deionized Water

Equipment:

-

Mortar and pestle

-

Spatula

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reactant Mixing: Place the 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde (e.g., 2 mmol) and the substituted acetophenone (e.g., 2 mmol) in a mortar.

-

Reaction Initiation: Add powdered NaOH or KOH (e.g., 2 mmol) to the mixture.

-

Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.

-

Product Isolation: After grinding, add cold water to the mortar and continue to grind to break up the solid.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. For higher purity, the product can be recrystallized from ethanol.

Data Presentation

The following table summarizes representative data for the synthesis of chalcones from 5-aryl-furan-2-carbaldehydes, which can serve as a benchmark for the synthesis starting from 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde.

| Aldehyde | Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde | Substituted triazole ketone | KOH | Ethanol | Overnight | 67-72 | [2] |

| 5-(3-Fluorophenyl)furan-2-carbaldehyde | 4'-chloroacetophenone | KOH | Ethanol | 4-6 | 85-92 | [1] |

| 5-(3-Fluorophenyl)furan-2-carbaldehyde | 4'-methoxyacetophenone | KOH | Ethanol | 4-6 | 88-95 | [1] |

| 2-Trifluoromethyl furan derivative | Aromatic aldehydes | NaOH | Grinding | 3-5 min | 88-94 | |

| 5-Aryl-2-furan-2-carbaldehyde derivatives | Acetophenone | - | Microwave | - | 85-92 | [3] |

Characterization

The synthesized chalcones should be characterized to confirm their identity and purity. Standard characterization techniques include:

-

Melting Point: To determine the purity of the compound.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the α,β-unsaturated ketone (typically around 1650 cm⁻¹).

-

¹H NMR Spectroscopy: To confirm the structure, including the characteristic doublets for the vinylic protons with a coupling constant of ~15 Hz, indicating a trans configuration.

-

¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule.

-

Mass Spectrometry: To determine the molecular weight of the synthesized chalcone.

Visualizations

Signaling Pathway

Caption: Potential mechanism of action of chalcone derivatives.

Experimental Workflow

Caption: A logical workflow for chalcone synthesis and purification.

References

Application Notes and Protocols: Antimicrobial Screening of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the antimicrobial screening of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde derivatives. The methodologies outlined are essential for the preliminary evaluation of the antibacterial and antifungal properties of this class of compounds, facilitating the discovery and development of novel antimicrobial agents.

Introduction

Furan derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1] In particular, the incorporation of a nitro group, as seen in nitrofurans, has been a successful strategy in the development of antibacterial agents.[2] Nitrofurans are synthetic chemotherapeutics effective against a wide range of Gram-positive and Gram-negative bacteria.[2] Their mechanism of action is multifaceted, primarily involving the enzymatic reduction of the nitro group within the bacterial cell to produce reactive intermediates.[3] These intermediates can damage bacterial DNA, ribosomes, and other macromolecules, leading to the inhibition of essential biochemical processes such as protein synthesis, aerobic energy metabolism, and cell wall synthesis.[4]

The 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde scaffold is a promising starting point for the development of new antimicrobial drugs. The nitrophenyl moiety is crucial for the antimicrobial activity, while the methyl group and the furan ring itself can be modified to optimize potency, selectivity, and pharmacokinetic properties. This document provides a framework for the initial antimicrobial evaluation of derivatives of this scaffold.

Data Presentation: Antimicrobial Activity of Structurally Related Furan Derivatives

Due to the limited availability of specific antimicrobial data for 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde derivatives in the public domain, the following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for structurally related nitrofuran and furan-2-carbaldehyde compounds to provide a representative overview of their potential activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Furan Derivatives (µg/mL)

| Compound Type | Derivative/Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

| Nitrofuran Analog | Hydroxylated Furazolidone (FZD) Analog | 1.56 | ND | >50 | >50 | >50 |

| Nitrofuran Analog | Methylated Nitrofurantoin (NFT) Analog | ND | ND | Potent | ND | >50 |

| Nitrofuran Derivative | 5-nitro-2-furfurylidene derivative 9c | Active | Active | Active | Inactive | Active |

| Nitrofuran Derivative | 5-nitro-2-furfurylidene derivative 9d | Active | Active | Active | Inactive | Active |

| Chalcone Derivative | 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-...-3a | Active | ND | ND | Active | ND |

| Chalcone Derivative | 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-...-3f | Active | ND | ND | Active | ND |

ND: Not Determined. Data is compiled from studies on structurally similar compounds and may not be directly representative of the target derivatives.[5][6]

Table 2: Minimum Bactericidal Concentration (MBC) of Representative Furan Derivatives (µg/mL)

| Compound Type | Derivative/Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

| Nitrofuran Analog | Representative Compound A | 3.12 | ND | >100 | >100 | >100 |

| Nitrofuran Analog | Representative Compound B | ND | ND | >100 | >100 | >100 |

| Chalcone Derivative | Representative Compound C | Moderately Active | ND | ND | Moderately Active | ND |

ND: Not Determined. MBC data is often a multiple of the MIC and is presented here as a general representation.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Materials and Reagents:

-

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde derivatives

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Fungal strains (e.g., Candida albicans ATCC 90028)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

b. Protocol:

-

Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a final concentration of 10 mg/mL.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB or RPMI-1640 to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum 1:150 in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation: Add 100 µL of the final diluted inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to find the lowest concentration of the antimicrobial agent that kills 99.9% of the initial inoculum.

a. Materials and Reagents:

-

MIC plates from the previous experiment

-

Nutrient Agar or Sabouraud Dextrose Agar plates

-

Sterile micropipettes and tips

b. Protocol:

-

Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and the two to three wells with higher concentrations), take a 10 µL aliquot.

-

Plating: Spot-plate the 10 µL aliquot onto an appropriate agar plate.

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Visualizations

Experimental Workflow

Caption: Workflow for MIC and MBC determination.

Proposed Signaling Pathway of Antimicrobial Action

Caption: Proposed mechanism of antimicrobial action.

References

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anticancer Activity Assays of Compounds Derived from 5-(Aryl)furan-2-carbaldehydes

Disclaimer: As of December 2025, specific anticancer activity data for derivatives of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is not available in the reviewed scientific literature. The following application notes and protocols are based on studies of structurally related compounds, particularly derivatives of 5-(nitrophenyl)furan-2-carbaldehyde and other furan-based compounds, to provide a relevant framework for researchers.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Notably, derivatives of 5-(Aryl)furan-2-carbaldehyde have been investigated for their potential as anticancer agents. These compounds serve as versatile scaffolds for the synthesis of novel molecules with cytotoxic and antiproliferative properties against various cancer cell lines. The presence of the nitro group on the phenyl ring is often associated with enhanced biological activity, including in the context of tumor hypoxia.

This document provides detailed protocols for key in vitro assays to evaluate the anticancer activity of derivatives of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde and related compounds. It also includes a summary of reported activity for structurally similar molecules to serve as a reference for drug discovery and development professionals.

Data Presentation: Cytotoxic Activity of Related Furan Derivatives

The following tables summarize the in vitro anticancer activity of various furan derivatives that are structurally related to the topic of interest. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented for different cancer cell lines.

Table 1: In Vitro Anticancer Activity of 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Substructure B (3-methylbutanoic acid fragment) | MCF-7 (Breast) | 5.02 | [1] |

| Substructure B (3-methylbutanoic acid fragment) | MDA-MB-231 (Breast) | 15.24 | [1] |

Table 2: In Vitro Anticancer Activity of Ciminalum–thiazolidinone Hybrid Molecules

| Compound ID | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |

| 2f | NCI-60 Average | 2.80 | 32.3 | 80.8 | [2] |

| 2h | NCI-60 Average | 1.57 | 13.3 | 65.0 | [2] |

| 2h | MOLT-4 (Leukemia) | <0.01 - 0.02 | - | - | [2] |

| 2h | SR (Leukemia) | <0.01 - 0.02 | - | - | [2] |

| 2h | SW-620 (Colon) | <0.01 - 0.02 | - | - | [2] |

| 2h | SF-539 (CNS) | <0.01 - 0.02 | - | - | [2] |

| 2h | SK-MEL-5 (Melanoma) | <0.01 - 0.02 | - | - | [2] |

Table 3: In Vitro Cytotoxic Activity of Other Furan-Based Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | MCF-7 (Breast) | 4.06 | [3] |

| Compound 7 | MCF-7 (Breast) | 2.96 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell proliferation and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for an additional 4 hours at 37°C.[4] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compounds

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compounds

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Visualizations

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for the synthesis and in vitro screening of anticancer compounds.

Intrinsic Apoptosis Pathway

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

References

- 1. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]